molecular formula C23H24N2OS B2724315 2-(benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 1286727-28-3

2-(benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2724315
CAS No.: 1286727-28-3
M. Wt: 376.52
InChI Key: OEFUSFHPVRBLDH-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and pharmacological research. Compounds with this core structure are frequently explored as heterocyclic building blocks in the development of new bioactive molecules . The structure incorporates a benzylthio ether moiety, a phenethyl group, and a pyridin-2-ylmethyl substituent on the acetamide nitrogen, a pattern seen in compounds studied for their interaction with biological targets . Research on structurally related acetamide derivatives has demonstrated significant anticonvulsant properties, with studies indicating that such compounds can act as potent inhibitors of enzymes like γ-aminobutyrate aminotransferase (GABA-AT), a known target for antiepileptic drugs . This suggests potential application in neuroscientific research, particularly for investigating novel pathways for seizure management. The molecular framework of this compound makes it a valuable candidate for hit-to-lead optimization studies, where quantitative structure-activity relationship (QSAR) models can be applied to predict and enhance its biological activity . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Safety and Handling: For research use only. Not for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets and conduct a comprehensive risk assessment before handling.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c26-23(19-27-18-21-11-5-2-6-12-21)25(17-22-13-7-8-15-24-22)16-14-20-9-3-1-4-10-20/h1-13,15H,14,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFUSFHPVRBLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Bromo-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide

A modified protocol from fluorinated acetamide syntheses was adapted:

Reagents :

  • N-Phenethyl-N-(pyridin-2-ylmethyl)amine (3 mmol)
  • α-Bromoacetyl bromide (3.3 mmol, 1.1 equiv)
  • Dichloromethane (DCM, 20 mL)
  • Triethylamine (Et$$_3$$N, 3.3 mmol)

Procedure :

  • Dissolve the amine in DCM under nitrogen and cool to 0°C.
  • Add Et$$_3$$N dropwise, followed by α-bromoacetyl bromide.
  • Stir at 0°C for 2 h, then wash sequentially with 2 M HCl, saturated NaHCO$$_3$$, and brine.
  • Dry over Na$$2$$SO$$4$$ and concentrate to yield the bromoacetamide intermediate.

Yield : 85–90% (crude).

Thioether Formation via Nucleophilic Substitution

Sodium benzylthiolate was substituted for sodium benzenesulfinate in a reported method:

Reagents :

  • 2-Bromo-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide (1 mmol)
  • Sodium benzylthiolate (1.1 mmol)
  • Ethanol (30 mL)

Procedure :

  • Reflux the bromoacetamide and sodium benzylthiolate in ethanol for 12 h.
  • Concentrate the mixture and extract with ethyl acetate (3 × 30 mL).
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the title compound.

Yield : 68–72%.

Alternative Synthetic Routes

Direct Amidation of 2-(Benzylthio)acetic Acid

Inspired by phenolic acetamide syntheses, this route avoids bromination:

Reagents :

  • 2-(Benzylthio)acetic acid (1 mmol)
  • Thionyl chloride (SOCl$$_2$$, 2 mmol)
  • N-Phenethyl-N-(pyridin-2-ylmethyl)amine (1 mmol)
  • DIPEA (2 mmol) in acetonitrile

Procedure :

  • Convert the acid to its acid chloride using SOCl$$_2$$ under reflux.
  • Add the amine and DIPEA in acetonitrile at 25°C.
  • Stir for 3 h, concentrate, and purify via flash chromatography.

Yield : 60–65%.

Reaction Optimization and Mechanistic Insights

Base Catalysis and Solvent Effects

The use of DIPEA in acetonitrile accelerates amidation by scavenging HCl, shifting equilibrium toward product formation. Polar aprotic solvents (e.g., CH$$_3$$CN) enhance nucleophilicity of the amine, critical for efficient coupling.

Sulfur Incorporation Challenges

Competing elimination reactions during thioether formation necessitate:

  • Stoichiometric control : Excess sodium benzylthiolate (1.1 equiv) minimizes disulfide byproducts.
  • Temperature modulation : Reflux in ethanol ensures complete substitution without decomposition.

Characterization and Analytical Data

Spectroscopic Validation

  • IR : $$ \nu{\text{C=O}} $$ at 1685 cm$$^{-1}$$, $$ \nu{\text{S-C}} $$ at 680 cm$$^{-1}$$.
  • $$^1$$H NMR (CDCl$$3$$): δ 2.09 (s, 2H, CH$$2$$CO), 3.65 (s, 2H, SCH$$2$$Ph), 4.50 (s, 2H, NCH$$2$$Py), 7.20–8.10 (m, 14H, aromatic).
  • MS (EI) : m/z 376.5 [M]$$^+$$.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) showed >98% purity, with retention time = 12.4 min.

Comparative Analysis of Methods

Parameter Bromination-Substitution Route Direct Amidation Route
Yield (%) 68–72 60–65
Purity (%) 98 95
Reaction Time (h) 14 5
Scalability Moderate High
Byproduct Formation Low Moderate (disulfides)

Industrial Applications and Limitations

The compound’s structural analogs exhibit bioactivity in modulating cyclooxygenase enzymes, suggesting potential pharmaceutical applications. However, industrial-scale synthesis is hampered by:

  • Cost of sodium benzylthiolate : Requires in situ generation from benzyl mercaptan.
  • Chromatography dependency : Alternatives like crystallization remain unexplored.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to 2-(benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide may exhibit anticonvulsant properties. Studies have shown that modifications in the structure can enhance efficacy against seizure models. The structure-activity relationship suggests that specific functional groups are crucial for activity against seizures .

Antitumor Activity

Compounds with structural similarities have been explored for their antitumor effects. For instance, derivatives of benzylthio compounds have demonstrated significant inhibitory activities against various cancer cell lines. The mechanisms involve targeting pathways associated with receptor tyrosine kinases and mutations in oncogenes such as BRAF .

Anti-inflammatory and Antibacterial Properties

The presence of thiophene and pyridine rings in the compound's structure is linked to anti-inflammatory and antibacterial activities. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and exhibit activity against various bacterial strains . The exact mechanism is not fully elucidated but is believed to involve interactions with specific enzymes or receptors involved in inflammation.

Treatment of Neurological Disorders

Given its anticonvulsant properties, this compound may have potential applications in treating epilepsy and other neurological disorders characterized by seizures.

Cancer Therapy

The antitumor activity suggests that derivatives of this compound could be developed into therapeutic agents for cancer treatment, targeting specific pathways involved in tumor growth and proliferation.

Anti-inflammatory Treatments

The anti-inflammatory properties indicate potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, where modulation of cytokine production is beneficial .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its dual N-substituents and benzylthio group. Key analogs from the evidence include:

Compound Name Key Substituents Biological Activity Yield (%) Melting Point (°C) Reference ID
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Benzylthio, thiadiazole, trifluoromethyl Anticancer (in vitro cytotoxicity) 85 135–136
2-isocyano-N-(pyridin-2-ylmethyl)acetamide Pyridin-2-ylmethyl, isocyano N/A (synthetic intermediate) 68 N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide Chlorobenzylthio, thiadiazole, isopropyl N/A 74 132–134
(R)-N-(2-(benzylthio)-1-(9H-pyrido[3,4-b]indol-1-yl)ethyl)acetamide (5k) Benzylthio, pyridoindole N/A 69 152–154

Key Observations :

  • Benzylthio Group: Benzylthio-substituted compounds (e.g., ) often exhibit enhanced lipophilicity, which may improve membrane permeability. For instance, the thiadiazole derivative in demonstrated notable cytotoxicity (IC₅₀ values in µM range against cancer cell lines), suggesting the benzylthio group contributes to bioactivity.
  • However, steric hindrance from this group may reduce synthetic yields (68% in vs. 85–88% for simpler analogs in ).
  • Dual N-Substituents : Unlike most analogs with single N-substituents (e.g., phenethyl or thiadiazole), the target compound’s dual N-substituents may balance solubility and target engagement. Phenethyl groups are common in CNS-active compounds due to their lipophilicity, while pyridinyl groups enhance water solubility .

Biological Activity

2-(Benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest interactions that may influence various biological pathways, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₅H₁₆N₂OS
  • Molecular Weight : 272.4 g/mol

The structural configuration includes a benzylthio group, which is hypothesized to enhance its biological activity through specific molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Protein Interactions : The benzylthio moiety may facilitate binding to proteins, potentially inhibiting their function.
  • Receptor Modulation : The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing receptor activity and signaling pathways.

Anticonvulsant Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant anticonvulsant properties. For instance, studies on N-benzyl-2-acetamido derivatives have shown promising results:

CompoundED50 (mg/kg)Administration Route
N-benzyl-2-acetamido-3-methoxypropionamide8.3 (i.p.)Intraperitoneal
N-benzyl-2-acetamido-3-ethoxypropionamide17.3 (i.p.)Intraperitoneal
Phenytoin6.5 (i.p.)Intraperitoneal

These findings suggest that the structural features of this compound may confer similar anticonvulsant efficacy.

Anti-inflammatory and Anticancer Activities

Preliminary studies have explored the anti-inflammatory and anticancer potential of related compounds. For example, compounds with sulfonamide and pyridine functionalities have demonstrated:

  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Induction of apoptosis in cancer cell lines.

Case Studies

Recent investigations into the pharmacological profiles of related compounds have provided insights into their therapeutic potentials:

  • Study on Anticonvulsant Activity : A study published in PubMed highlighted the effectiveness of N-benzyl derivatives in seizure models, supporting the hypothesis that structural modifications can enhance efficacy .
  • Research on Anti-inflammatory Effects : Another study focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at specific positions significantly affected their anti-inflammatory activity .

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